molecular formula C11H13NO B15071233 5'-Methoxyspiro[cyclopropane-1,3'-indoline]

5'-Methoxyspiro[cyclopropane-1,3'-indoline]

Cat. No.: B15071233
M. Wt: 175.23 g/mol
InChI Key: FEOMQBMDJIFMLK-UHFFFAOYSA-N
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Description

5’-Methoxyspiro[cyclopropane-1,3’-indoline] is a unique chemical compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to an indoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methoxyspiro[cyclopropane-1,3’-indoline] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of indoline derivatives with cyclopropane precursors under specific conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring, followed by cyclization to introduce the spirocyclic structure .

Industrial Production Methods

Industrial production of 5’-Methoxyspiro[cyclopropane-1,3’-indoline] may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5’-Methoxyspiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5’-Methoxyspiro[cyclopropane-1,3’-indoline] has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of 5’-Methoxyspiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5’-Methoxyspiro[cyclopropane-1,3’-indoline] include other spirocyclic indoline derivatives, such as:

Uniqueness

5’-Methoxyspiro[cyclopropane-1,3’-indoline] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

5-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane]

InChI

InChI=1S/C11H13NO/c1-13-8-2-3-10-9(6-8)11(4-5-11)7-12-10/h2-3,6,12H,4-5,7H2,1H3

InChI Key

FEOMQBMDJIFMLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NCC23CC3

Origin of Product

United States

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